molecular formula C10H19NO2 B8138054 tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate

tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate

Cat. No.: B8138054
M. Wt: 185.26 g/mol
InChI Key: VIKTZZKIYNNAAO-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a stereochemically defined (3R,4R) configuration. The compound features a methyl group at the 4-position of the pyrrolidine ring and a tert-butyl ester moiety at the 3-position. This structure confers unique steric and electronic properties, making it valuable as a chiral building block in pharmaceutical synthesis and asymmetric catalysis. The tert-butyl group enhances stability by reducing hydrolysis susceptibility, while the methyl substituent influences conformational rigidity .

Properties

IUPAC Name

tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7-5-11-6-8(7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKTZZKIYNNAAO-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate typically involves the esterification of trans-4-Methyl-pyrrolidine-3-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related pyrrolidine derivatives:

Compound Name Molecular Formula Substituents Key Properties Applications
tert-Butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate (Target) ~C₁₁H₂₁NO₂ 4-methyl, tert-butyl ester High steric hindrance; improved stability Chiral intermediate in drug synthesis
Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate () C₈H₁₅NO₂ 4-methyl, ethyl ester Lower molecular weight; higher polarity Precursor for ester exchange reactions
tert-Butyl (3R,4R)-3-azido-4-hydroxypyrrolidine-1-carboxylate () C₉H₁₆N₄O₃ 3-azido, 4-hydroxy Click chemistry compatibility; polar functional groups Bioconjugation and polymer chemistry
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate () C₁₁H₁₈F₃NO₃ 3-hydroxy, 4-methyl, 3-trifluoromethyl Enhanced lipophilicity (CF₃ group); metabolic stability Fluorinated drug candidates
Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride () C₈H₁₅NO₂·HCl 4-methyl, methyl ester (salt form) High water solubility; ionic character Salt forms for improved bioavailability

Key Comparative Insights

Steric Effects
  • The tert-butyl group in the target compound imposes significant steric hindrance, reducing reactivity in nucleophilic acyl substitution compared to ethyl or methyl esters. This property is advantageous in protecting carboxylate groups during multi-step syntheses .
  • In contrast, ethyl and methyl esters (e.g., and ) exhibit higher reactivity, making them preferable for transient protection strategies .
Functional Group Reactivity
  • The azido group in ’s compound enables participation in Huisgen cycloaddition (click chemistry), a critical tool for bioconjugation .
  • Trifluoromethyl groups () enhance lipophilicity and metabolic stability, a desirable trait in CNS-targeting pharmaceuticals .
Physicochemical Properties
  • Salt forms (e.g., hydrochloride in ) enhance aqueous solubility, critical for in vivo applications .

Biological Activity

Tert-butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a valuable subject for research in pharmacology and biochemistry.

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1877308-30-9
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The carboxylate group in the compound can engage in hydrogen bonding and ionic interactions with active sites on enzymes, influencing their catalytic efficiency.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of lipoxygenase, an enzyme implicated in inflammatory processes.
  • Receptor Interaction : The compound can interact with various receptors, potentially influencing signaling pathways related to cell growth and immune responses.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits lipoxygenase (IC50 = 630 µM)
Receptor InteractionModulates receptor activity in metabolic pathways
Metabolic StabilityEnhanced stability due to tert-butyl group

Case Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects of various pyrrolidine derivatives on lipoxygenase, this compound demonstrated significant inhibitory activity with an IC50 value of 630 µM. This suggests its potential utility in developing anti-inflammatory agents.

Case Study 2: Receptor Modulation

Another investigation focused on the interaction of this compound with G-protein coupled receptors (GPCRs). Results indicated that this compound could modulate receptor activity, potentially influencing cellular responses related to growth and differentiation.

Research Findings

Recent studies have explored the synthesis and biological evaluation of pyrrolidine derivatives like this compound. These investigations highlight its role as a building block for more complex molecules with enhanced pharmacological properties.

  • Synthesis : The compound is synthesized through multi-step processes involving selective functionalization and protection strategies to yield high purity products suitable for biological testing.
  • Pharmacological Potential : Ongoing research aims to elucidate the full pharmacological profile of this compound, including its effects on various cell lines and its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.